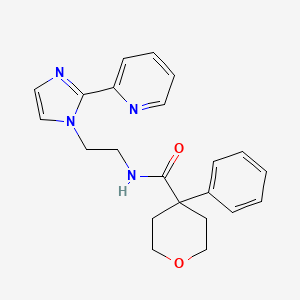
4-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures have been reported to target c-met inhibitors .
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bond formation . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been reported to affect the c-met pathway , which plays a crucial role in cellular growth, survival, and migration.
Result of Action
Given its potential role as a c-met inhibitor , it may have anti-proliferative effects on cells, thereby inhibiting tumor growth.
生物活性
The compound 4-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in cancer treatment and immune modulation. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
Structural Overview
The compound features a tetrahydropyran ring, an imidazole moiety, and a phenyl group, which are critical for its biological interactions. The presence of the pyridine ring adds to its potential for binding to biological targets, particularly in enzyme inhibition.
Anticancer Properties
Research indicates that compounds similar to the target molecule exhibit significant anticancer activity. For instance, derivatives of imidazole have been shown to inhibit key enzymes involved in tumor growth. A study on imidazole derivatives demonstrated their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion . The structure-activity relationship (SAR) highlighted that modifications on the imidazole ring can enhance binding affinity to IDO, suggesting that our compound may also exhibit similar properties.
Enzyme Inhibition
The compound's structure suggests it could act as an inhibitor for various enzymes. For example, studies on related compounds have shown that they can effectively inhibit heat shock protein 90 (Hsp90), which is crucial for cancer cell survival . The phenyl and imidazole groups are often involved in critical interactions within enzyme active sites, which may be exploited in drug design.
Anti-inflammatory Effects
Imidazole derivatives have been noted for their anti-inflammatory properties. The mechanism often involves modulation of immune responses through inhibition of pro-inflammatory cytokines. A study indicated that certain imidazole-containing compounds could reduce inflammation by targeting specific signaling pathways . This suggests that the compound under consideration might also possess anti-inflammatory capabilities.
Case Studies
- Inhibition of IDO : In a systematic study of imidazole derivatives, several compounds were synthesized and tested for their ability to inhibit IDO. The findings revealed that modifications to the phenyl and imidazole rings significantly enhanced inhibitory potency . This provides a precedent for investigating our compound's potential as an IDO inhibitor.
- Cytotoxicity Assessment : A related study evaluated the cytotoxic effects of various pyridine and imidazole derivatives against cancer cell lines. Compounds with similar structural features exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity . This suggests that our compound could also demonstrate significant cytotoxic effects against cancer cells.
Data Table: Summary of Biological Activities
| Activity | Related Compound | IC50 Value | Mechanism |
|---|---|---|---|
| IDO Inhibition | 4-phenyl-imidazole derivatives | ~10-fold more potent than standard inhibitors | Binding at active site |
| Cytotoxicity | Pyridine-imidazole hybrids | Low micromolar range | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Imidazole derivatives | Varies | Modulation of cytokine release |
特性
IUPAC Name |
4-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(22(9-16-28-17-10-22)18-6-2-1-3-7-18)25-13-15-26-14-12-24-20(26)19-8-4-5-11-23-19/h1-8,11-12,14H,9-10,13,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPJDXPBAYZVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














